molecular formula C19H21N3O4 B15097643 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B15097643
M. Wt: 355.4 g/mol
InChI Key: HTZRGRDLVZZNIP-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group at the 7-position can be introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Methoxyphenoxy Acetamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methoxy group or the quinazolinone core, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially yielding the corresponding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide moieties but different core structures.

Uniqueness

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of the quinazolinone core and the methoxyphenoxyacetamide moiety, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H21N3O4/c1-19(2)8-15-14(16(23)9-19)10-20-18(21-15)22-17(24)11-26-13-6-4-12(25-3)5-7-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,21,22,24)

InChI Key

HTZRGRDLVZZNIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=C(C=C3)OC)C

Origin of Product

United States

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